2-(4-Methoxyphenoxy)ethanol

Beschreibung

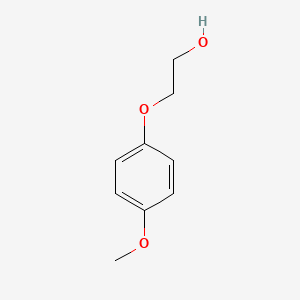

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWGFJQYZCXHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277432 | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-57-0 | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2329 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5394-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENOXY)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Methoxyphenoxy)ethanol. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

2-(4-Methoxyphenoxy)ethanol is an organic compound featuring a methoxy-substituted phenyl group linked via an ether bond to an ethanol moiety. This structure imparts both aromatic and aliphatic characteristics to the molecule.

Key Identifiers:

-

IUPAC Name: 2-(4-methoxyphenoxy)ethanol[1]

-

CAS Number: 5394-57-0[1]

-

Molecular Formula: C₉H₁₂O₃[1]

-

SMILES: COC1=CC=C(C=C1)OCCO[1]

-

InChI Key: OOWGFJQYZCXHEY-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methoxyphenoxy)ethanol is presented in the table below. It is important to note that experimentally determined values for some properties of this specific compound are not widely available in the literature. Some data points are therefore computed or estimated based on its structure.

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | --INVALID-LINK--[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(4-Methoxyphenoxy)ethanol is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

-

Causes serious eye irritation (Eye irritation - Category 2A)[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis (Representative Protocol)

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4][5] For the synthesis of 2-(4-Methoxyphenoxy)ethanol, this would involve the reaction of 4-methoxyphenoxide with a 2-haloethanol (e.g., 2-chloroethanol).

Reaction:

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (or a stronger base like sodium hydride)

-

2-Chloroethanol

-

A suitable aprotic polar solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Anhydrous sodium sulfate

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol in the chosen solvent. Add an equimolar amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C. Allow the reaction to stir at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium 4-methoxyphenoxide.

-

Etherification: To the solution of the alkoxide, add 2-chloroethanol dropwise at room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Further Purification: The crude 2-(4-Methoxyphenoxy)ethanol can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Methods

Standard analytical techniques can be employed to characterize the structure and purity of 2-(4-Methoxyphenoxy)ethanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. Spectral data for this compound is available in public databases.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present, such as the C-O-C ether linkage and the O-H group of the alcohol.[1]

Visualizations

As no specific signaling pathways or complex experimental workflows involving 2-(4-Methoxyphenoxy)ethanol are documented, a logical visualization of its synthesis via the Williamson ether synthesis is provided below.

Caption: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)ethanol.

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature detailing specific biological activities or involvement in signaling pathways for 2-(4-Methoxyphenoxy)ethanol. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

References

- 1. 2-(4-Methoxyphenoxy)ethanol | C9H12O3 | CID 220079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Williamson_ether_synthesis [chemeurope.com]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-(4-Methoxyphenoxy)ethanol [webbook.nist.gov]

Physicochemical Characteristics of 2-(4-Methoxyphenoxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(4-Methoxyphenoxy)ethanol (CAS No. 5394-57-0). The information is curated for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's properties, experimental protocols for their determination, and its role in synthetic chemistry.

Core Physicochemical Properties

2-(4-Methoxyphenoxy)ethanol is a chemical compound with the molecular formula C9H12O3.[1] It is also known by other names such as Ethanol, 2-(4-methoxyphenoxy)- and 4-(2-Hydroxyethoxy)anisole.[1] The following tables summarize its key physicochemical properties based on computed and experimental data.

General and Computed Properties

| Property | Value | Source |

| Molecular Weight | 168.19 g/mol | PubChem[1] |

| Exact Mass | 168.078644241 Da | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 38.7 Ų | PubChem[1] |

| Complexity | 108 | PubChem[1] |

Experimentally Determined Properties

| Property | Value | Conditions | Source |

| Melting Point | Not available | ||

| Boiling Point | Not available | ||

| Solubility | Not available | ||

| Vapor Pressure | Not available | ||

| Flash Point | > 230.00 °F TCC (> 113.00 °C.) | The Good Scents Company[2] |

Spectral Information

A variety of spectral data for 2-(4-Methoxyphenoxy)ethanol are available, providing crucial information for its identification and structural elucidation.

| Spectrum Type | Available Data | Source |

| GC-MS | Mass spectrum available | PubChem[1] |

| ¹³C NMR | Spectrum available | SpectraBase[3] |

| ¹H NMR | Spectrum available | SpectraBase[3] |

| Infrared (IR) | Transmission IR spectrum available | SpectraBase[3] |

| Raman | Spectrum available | SpectraBase[3] |

| UV-Vis | Spectrum available | SpectraBase[3] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physicochemical properties of 2-(4-Methoxyphenoxy)ethanol are not published, the following are generalized methodologies that can be adapted for this compound.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

-

Sample Preparation: A small, dry sample of 2-(4-Methoxyphenoxy)ethanol is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range. For a pure compound, this range is typically narrow (1-2°C).

Determination of Boiling Point

The boiling point of a liquid can be determined by simple distillation or using a micro-boiling point apparatus.

-

Apparatus Setup: For a micro-boiling point determination, a small amount of 2-(4-Methoxyphenoxy)ethanol is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., an oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

The solubility of 2-(4-Methoxyphenoxy)ethanol in various solvents can be determined by the static equilibrium method.

-

Sample Preparation: An excess amount of 2-(4-Methoxyphenoxy)ethanol is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of 2-(4-Methoxyphenoxy)ethanol in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of 2-(4-Methoxyphenoxy)ethanol is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of liquid 2-(4-Methoxyphenoxy)ethanol is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable solvent.

-

Data Acquisition: The IR spectrum is recorded using an IR spectrometer. The absorption bands correspond to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

-

Ionization and Analysis: The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Synthetic Workflow

2-(4-Methoxyphenoxy)ethanol is a useful intermediate in the synthesis of more complex molecules, including benzannulated and spirobenzannulated compounds. A plausible synthetic route to 2-(4-Methoxyphenoxy)ethanol itself involves the Williamson ether synthesis.

References

Spectroscopic Profile of 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methoxyphenoxy)ethanol, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are essential for the structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of 2-(4-Methoxyphenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | d | 2H | Ar-H |

| ~6.80 | d | 2H | Ar-H |

| ~4.05 | t | 2H | O-CH₂-CH₂-OH |

| ~3.95 | t | 2H | O-CH₂-CH₂-OH |

| ~3.75 | s | 3H | O-CH₃ |

| ~2.50 | br s | 1H | -OH |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | Ar-C-O |

| ~152.5 | Ar-C-OCH₃ |

| ~115.5 | Ar-CH |

| ~114.5 | Ar-CH |

| ~69.5 | O-CH₂-CH₂-OH |

| ~61.5 | O-CH₂-CH₂-OH |

| ~55.6 | O-CH₃ |

Note: The assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1510 | Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-O-C stretch (aryl ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 124 | High | [M - C₂H₄O]⁺ |

| 109 | Moderate | [M - C₂H₄O - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-(4-Methoxyphenoxy)ethanol (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectra are recorded on a spectrometer, such as a Varian CFT-20, operating at a specific frequency for ¹H and ¹³C nuclei.[1] For ¹H NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, the spectral width is typically 0-200 ppm. The obtained Free Induction Decay (FID) is then Fourier transformed to generate the frequency-domain spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like 2-(4-Methoxyphenoxy)ethanol, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the molten compound can be prepared between two salt plates (e.g., NaCl or KBr). The sample is then placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. In the case of Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.[1]

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to 2-(4-Methoxyphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)ethanol, a chemical compound with applications as an intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and outlines experimental protocols for its synthesis and analysis.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 2-(4-methoxyphenoxy)ethanol is a monoalkyl ether of ethylene glycol. It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier | Value |

| IUPAC Name | 2-(4-methoxyphenoxy)ethanol[1][2] |

| CAS Number | 5394-57-0[1][2] |

| Molecular Formula | C₉H₁₂O₃[1][2] |

| Molecular Weight | 168.19 g/mol [1][2] |

| Synonyms | 2-(4'-Methoxyphenoxy)ethanol, Ethanol, 2-(4-methoxyphenoxy)-, 4-(2-Hydroxyethoxy)anisole, Ethylene glycol monomethyl ether p-methoxyphenyl ether, p-Methoxyphenoxyethanol |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-(4-Methoxyphenoxy)ethanol is presented below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 44-45 °C | ECHEMI |

| Boiling Point | 142 °C at 22 Torr | ECHEMI |

| Density | 1.058 g/cm³ | ECHEMI |

| Water Solubility | Soluble | The Good Scents Company |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol | Thermo Fisher Scientific |

| ¹H NMR | Spectra available | PubChem |

| ¹³C NMR | Spectra available | PubChem |

| Mass Spectrometry (GC-MS) | Spectra available | PubChem, NIST |

| Infrared (IR) Spectroscopy | Spectra available | PubChem |

Experimental Protocols

Synthesis of 2-(4-Methoxyphenoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. This protocol describes the synthesis of 2-(4-Methoxyphenoxy)ethanol from 4-methoxyphenol and 2-chloroethanol.

Reaction Scheme:

Caption: General workflow for the Williamson ether synthesis of 2-(4-Methoxyphenoxy)ethanol.

Materials:

-

4-Methoxyphenol (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Sodium hydroxide (or potassium hydroxide) (1.2 eq)

-

Ethanol (or DMF as solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in ethanol.

-

Add sodium hydroxide pellets to the solution and stir until they dissolve completely, forming the sodium salt of 4-methoxyphenol.

-

To this solution, add 2-chloroethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 min at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split mode, 50:1)

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Sample Preparation:

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating 2-(4-Methoxyphenoxy)ethanol in specific biological signaling pathways. Its primary documented role is as a chemical intermediate in the synthesis of more complex molecules, such as the antihypertensive drug Amosulalol. In the synthesis of Amosulalol, 2-(2-methoxyphenoxy)ethanol, a positional isomer, is utilized.[3] While no specific biological targets for 2-(4-Methoxyphenoxy)ethanol have been identified, its structural similarity to other phenoxyethanol derivatives suggests potential for biological activity that warrants further investigation. Safety assessments of related compounds have been conducted, primarily in the context of their use as fragrance ingredients.[4][5]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, the synthetic process, and the final product, along with its potential application.

Caption: Logical workflow from synthesis to potential application of 2-(4-Methoxyphenoxy)ethanol.

References

- 1. Separation of Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 2-(4-Methoxyphenoxy)ethanol | C9H12O3 | CID 220079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Navigating the Physicochemical Landscape of 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-(4-Methoxyphenoxy)ethanol. As a molecule of interest in various research and development pipelines, a thorough understanding of its physicochemical properties is paramount for formulation, storage, and ensuring therapeutic efficacy and safety.

Physicochemical Properties

2-(4-Methoxyphenoxy)ethanol is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[1] Its structure consists of a methoxy-substituted phenyl group linked via an ether bond to an ethanol moiety. This combination of aromatic and aliphatic ether functionalities, along with a primary alcohol group, dictates its solubility and stability characteristics.

Solubility Profile

Precise quantitative solubility data for 2-(4-Methoxyphenoxy)ethanol in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and data from structurally similar compounds, a qualitative and estimated solubility profile can be inferred. The presence of the ethanol group and the ether linkages suggest that it will exhibit some degree of polarity, influencing its solubility in various media.

A related compound, 2-(4-Methoxyphenyl)ethanol, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2] Another analogue, 2-(4-Methylphenoxy)ethanol, demonstrates significant water solubility at 9407 mg/L at 25°C.[3][4] While these are not direct measures for 2-(4-Methoxyphenoxy)ethanol, they provide valuable insights into its likely behavior.

Table 1: Estimated Solubility of 2-(4-Methoxyphenoxy)ethanol

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water | 10.2 | Moderately Soluble | The hydroxyl and ether groups can form hydrogen bonds with water. However, the aromatic ring may limit high solubility. |

| Methanol | 6.6 | Soluble | "Like dissolves like" principle; both are polar protic solvents. |

| Ethanol | 5.2 | Soluble | Similar polarity and hydrogen bonding capability. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of substances. |

| Acetone | 5.1 | Soluble | Polar aprotic solvent. |

| Acetonitrile | 5.8 | Soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Sparingly Soluble | Lower polarity compared to the solute. |

| Hexane | 0.1 | Insoluble | Non-polar solvent, unlikely to dissolve the polar solute. |

Note: The expected solubility is an estimation based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

Stability Profile

The stability of 2-(4-Methoxyphenoxy)ethanol is a critical parameter for its handling, storage, and application in drug development. Stability testing, as guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), is essential to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5]

Degradation Pathways

Specific degradation pathways for 2-(4-Methoxyphenoxy)ethanol have not been detailed in the available literature. However, based on its structure, potential degradation routes can be postulated:

-

Oxidation: The primary alcohol group is susceptible to oxidation to form an aldehyde and subsequently a carboxylic acid. The aromatic ring can also undergo oxidative degradation under harsh conditions.

-

Ether Cleavage: The ether linkages could be susceptible to cleavage under strong acidic or basic conditions, or in the presence of certain catalysts, although this is generally a less facile reaction.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Table 2: Summary of Potential Stability Liabilities and Stress Testing Conditions

| Stress Condition | Potential Degradation Pathway | Recommended Testing Conditions (as per ICH Q1A(R2)) |

| Hydrolytic | Unlikely to be the primary pathway for the ether linkage, but formulation components could influence stability. | Testing across a wide pH range (e.g., pH 2, 7, 9) in solution or suspension.[6][7] |

| Oxidative | Oxidation of the primary alcohol and/or aromatic ring. | Exposure to a suitable oxidizing agent (e.g., hydrogen peroxide). |

| Photolytic | Degradation of the aromatic chromophore. | Exposure to a combination of visible and UV light.[7] |

| Thermal | General acceleration of degradation reactions. | Elevated temperatures (e.g., 40°C, 50°C, 60°C) in 10°C increments above accelerated testing conditions.[6][7] |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of 2-(4-Methoxyphenoxy)ethanol.

Solubility Determination

Objective: To quantitatively determine the solubility of 2-(4-Methoxyphenoxy)ethanol in various solvents.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(4-Methoxyphenoxy)ethanol to a known volume of the selected solvent in a sealed, screw-cap vial or flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent.

-

Analyze the concentration of 2-(4-Methoxyphenoxy)ethanol in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Testing: Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 2-(4-Methoxyphenoxy)ethanol in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Add 3% hydrogen peroxide and store at room temperature for a defined period.

-

Thermal Stress: Store the solid compound and a solution at an elevated temperature (e.g., 70°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

-

-

Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the stressed samples by a suitable, validated stability-indicating method (typically HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation.

-

Characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 2-(4-Methoxyphenoxy)ethanol in the public domain. Its biological activity would depend on the larger molecule it is incorporated into. The logical relationship in its analysis follows a standard pharmaceutical development workflow.

Caption: Logical flow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of 2-(4-Methoxyphenoxy)ethanol. While specific experimental data is sparse, this document provides a robust framework for researchers and drug development professionals to approach the characterization of this molecule. The outlined experimental protocols offer standardized methods for generating the necessary data to support formulation development and regulatory submissions. Future work should focus on generating precise quantitative data to replace the estimations provided herein.

References

- 1. 2-(4-Methoxyphenoxy)ethanol | C9H12O3 | CID 220079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-(4-Methylphenoxy)ethanol (31691-23-3) for sale [vulcanchem.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

Quantum Chemical Calculations for 2-(4-Methoxyphenoxy)ethanol: A Technical Guide

Introduction

2-(4-Methoxyphenoxy)ethanol is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug development and materials science. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level.

Theoretical Framework

The primary methods for quantum chemical calculations are rooted in solving the Schrödinger equation for a given molecule. Due to the complexity of many-electron systems, approximations are necessary. The two most widely employed methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Method: This approach approximates the many-electron wavefunction as a single Slater determinant.[2] It solves for the orbitals of each electron in the average field of all other electrons, using a self-consistent field (SCF) iterative process.[2][3] While foundational, HF theory neglects electron correlation, which can affect the accuracy of the results.[3]

-

Density Functional Theory (DFT): DFT is a popular and often more accurate method that also uses an SCF approach.[4] Instead of the complex wavefunction, DFT focuses on the electron density to calculate the system's energy.[5][6] The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[4][7]

For molecules like 2-(4-Methoxyphenoxy)ethanol, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance of accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.[1]

Experimental Protocols: A Computational Approach

This section details a step-by-step computational protocol for the quantum chemical analysis of 2-(4-Methoxyphenoxy)ethanol.

1. Molecular Structure Preparation

-

Initial Structure Generation: The 3D coordinates of 2-(4-Methoxyphenoxy)ethanol are first generated using a molecular builder and editor (e.g., Avogadro, ChemDraw). The initial geometry should be based on standard bond lengths and angles.

2. Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.

-

Methodology:

-

The initial structure is submitted for geometry optimization.

-

The B3LYP exchange-correlation functional is a commonly recommended choice for such organic molecules.[7][8]

-

A Pople-style basis set, such as 6-311G(d,p), is selected to provide a good description of the electronic structure. This level of theory has been successfully applied to the related molecule, 2-phenoxyethanol.[1]

-

The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

-

3. Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Methodology:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

-

4. Electronic Property Calculations

-

Objective: To determine key electronic descriptors of the molecule.

-

Methodology:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

From this calculation, various electronic properties are derived:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is an indicator of chemical reactivity.

-

Dipole Moment: The magnitude and orientation of the molecular dipole moment are calculated, providing insight into the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

-

-

Data Presentation

The quantitative data obtained from these calculations should be summarized in clear, structured tables for easy interpretation and comparison. The following tables are illustrative examples of the expected outputs.

Table 1: Illustrative Optimized Geometrical Parameters for 2-(4-Methoxyphenoxy)ethanol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Lengths | |||||

| C(ar)-O(ether) | C1 | O1 | - | - | 1.37 Å |

| O(ether)-C(eth) | O1 | C7 | - | - | 1.43 Å |

| C(eth)-C(eth) | C7 | C8 | - | - | 1.52 Å |

| C(eth)-O(alc) | C8 | O2 | - | - | 1.42 Å |

| O(alc)-H | O2 | H1 | - | - | 0.96 Å |

| Dihedral Angles | |||||

| C(ar)-O(ether)-C(eth)-C(eth) | C2 | C1 | O1 | C7 | 178.5° |

| O(ether)-C(eth)-C(eth)-O(alc) | O1 | C7 | C8 | O2 | 65.2° |

Note: Atom numbering would correspond to the optimized molecular structure. This data is illustrative.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Alcohol (-OH) | 3650 |

| C-H Stretch | Aromatic (C-H) | 3050 - 3100 |

| C-H Stretch | Aliphatic (CH₂) | 2900 - 3000 |

| C-O Stretch | Ether (Ar-O-C) | 1245 |

| C-O Stretch | Alcohol (C-OH) | 1050 |

Note: Calculated frequencies are often scaled to better match experimental values. This data is illustrative.

Table 3: Illustrative Electronic Properties of 2-(4-Methoxyphenoxy)ethanol

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: This data is illustrative and would be obtained from calculations at the B3LYP/6-311G(d,p) level of theory.

Mandatory Visualization

Computational Workflow and Logical Relationships

Diagrams created using the DOT language provide a clear visual representation of the computational processes and logical flows involved in quantum chemical calculations.

Caption: Overall workflow for quantum chemical calculations.

Caption: The iterative nature of the SCF procedure.

Quantum chemical calculations offer invaluable insights into the structural and electronic characteristics of 2-(4-Methoxyphenoxy)ethanol, which are essential for its potential applications in scientific research and development. This guide provides a robust and detailed computational protocol based on widely accepted and validated methods like DFT. By following this framework, researchers can generate reliable theoretical data to complement and guide experimental studies, ultimately accelerating the discovery and design of new molecules with desired properties. The illustrative data and visualized workflows serve as a practical starting point for scientists and professionals entering the field of computational chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 3. insilicosci.com [insilicosci.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Degradation Profile of 2-(4-Methoxyphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenoxy)ethanol is a glycol ether that finds applications in various industries, including as a solvent and intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for predicting potential degradation pathways that could impact product purity and stability. This technical guide summarizes the anticipated thermal behavior of 2-(4-Methoxyphenoxy)ethanol by examining the known thermal degradation of its structural analogs, namely 2-phenoxyethanol, anisole, and hydroquinone monomethyl ether.

Predicted Thermal Degradation Profile

The thermal degradation of 2-(4-Methoxyphenoxy)ethanol is expected to proceed through the cleavage of its ether linkages, which are generally the most thermally labile bonds in this type of molecule. The presence of a methoxy group on the aromatic ring is also anticipated to influence the degradation pathway.

Key Structural Analogs and Their Thermal Properties

To predict the thermal degradation of 2-(4-Methoxyphenoxy)ethanol, it is informative to review the properties of its key structural components and its closest analog.

| Compound | Structure | Boiling Point (°C) | Melting Point (°C) | Autoignition Temp. (°C) | Relevant Notes |

| 2-(4-Methoxyphenoxy)ethanol | C₉H₁₂O₃ | Not available | Not available | Not available | Target compound of this guide. |

| 2-Phenoxyethanol | C₈H₁₀O₂ | 247 °C[1] | 11-13 °C[2] | Not available | Closest structural analog.[1] |

| Anisole | C₇H₈O | 154 °C | -37 °C | 475 °C | Represents the methoxy-benzene moiety. |

| Hydroquinone Monomethyl Ether (MEHQ) | C₇H₈O₂ | 243 °C | 53 °C | 421 °C | Represents the methoxyphenol moiety. |

Anticipated Degradation Pathways

Based on studies of anisole pyrolysis, the primary degradation pathways for 2-(4-Methoxyphenoxy)ethanol are likely to involve:

-

Homolytic Cleavage of the Ether Bonds: The C-O bonds of the ether linkages are expected to be the initial sites of cleavage at elevated temperatures.

-

Formation of Radical Species: This cleavage will lead to the formation of phenoxy, methoxy, and other radical intermediates.

-

Rearrangement and Secondary Reactions: These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, to form a complex mixture of smaller volatile compounds.

When heated to decomposition, 2-phenoxyethanol is known to emit acrid smoke and irritating fumes.[3] A similar behavior can be expected for 2-(4-Methoxyphenoxy)ethanol.

Predicted Thermal Analysis Data

While no specific TGA or DSC data exists for 2-(4-Methoxyphenoxy)ethanol, a hypothetical profile can be constructed based on its analogs.

Predicted Thermogravimetric Analysis (TGA)

A TGA experiment would likely show a single-stage or multi-stage decomposition process. The onset of decomposition is predicted to be in the range of 200-400°C, considering the boiling point of 2-phenoxyethanol (247°C) and the decomposition onset of anisole (around 400°C).

| Parameter | Predicted Value/Range | Rationale |

| Onset of Decomposition (Tonset) | 200 - 400 °C | Based on the boiling point of 2-phenoxyethanol and the decomposition temperature of anisole. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 500 °C | Expected to be higher than the onset temperature. |

| Residue at 800 °C | < 5% (in inert atmosphere) | Organic compounds typically decompose completely or leave a small amount of char. |

Predicted Differential Scanning Calorimetry (DSC)

A DSC analysis would reveal information about phase transitions.

| Thermal Event | Predicted Temperature | Notes |

| Melting Point (Tm) | Not readily predictable | Dependent on crystal packing; likely to be a sharp peak if the compound is crystalline at room temperature. |

| Boiling Point (Tb) | > 250 °C | Expected to be higher than that of 2-phenoxyethanol due to the additional methoxy group. |

| Decomposition | > 200 °C | Would appear as a broad exothermic or endothermic event, often overlapping with boiling. |

Potential Thermal Degradation Products

Based on the pyrolysis of anisole and the general degradation patterns of aromatic ethers, the following classes of compounds are anticipated as thermal degradation products of 2-(4-Methoxyphenoxy)ethanol.

| Class of Compound | Specific Examples |

| Phenols | Phenol, 4-Methoxyphenol (Hydroquinone monomethyl ether), Cresols |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes, Styrene, Ethylbenzene |

| Oxygenated Aromatics | Benzaldehyde, Benzofuran |

| Aliphatic Compounds | Methane, Ethane, Ethene, Formaldehyde, Acetaldehyde |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Indene (at higher temperatures) |

Recommended Experimental Protocols

To definitively determine the thermal degradation profile of 2-(4-Methoxyphenoxy)ethanol, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Size: 5-10 mg.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: Ambient to 800 °C.

-

Analysis: Determine the onset of decomposition, the temperature of maximum weight loss, and the final residue.

Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Size: 2-5 mg.

-

Crucible: Hermetically sealed aluminum pans to prevent volatilization before boiling/decomposition.

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: -50 °C to 400 °C (or until decomposition is complete).

-

Analysis: Identify melting point, boiling point, and any other endothermic or exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolyzer coupled to a GC-MS system.

-

Sample Size: 0.1-0.5 mg.

-

Pyrolysis Temperature: A range of temperatures should be investigated, for example, 400 °C, 600 °C, and 800 °C, to observe the evolution of different degradation products.

-

GC Column: A non-polar or medium-polarity column suitable for separating aromatic and aliphatic compounds.

-

GC Oven Program: A temperature ramp from approximately 40 °C to 300 °C to elute a wide range of volatile and semi-volatile products.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

Predicted Thermal Degradation Pathway

Caption: Predicted degradation pathway of 2-(4-Methoxyphenoxy)ethanol.

Experimental Workflow for Thermal Analysis

Caption: Recommended experimental workflow for thermal characterization.

Conclusion

While direct experimental data on the thermal degradation of 2-(4-Methoxyphenoxy)ethanol is currently lacking in the public domain, a predictive profile can be established based on the behavior of its structural analogs. The compound is expected to undergo thermal decomposition at temperatures above 200°C, primarily through the cleavage of its ether bonds, leading to the formation of various smaller aromatic and aliphatic compounds. For a definitive understanding of its thermal stability and degradation products, it is imperative to conduct the recommended experimental analyses, including TGA, DSC, and Py-GC-MS. The methodologies and predictive information provided in this guide serve as a robust starting point for such investigations.

References

The Synthesis of 2-(4-Methoxyphenoxy)ethanol: A Historical and Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and synthesis of 2-(4-Methoxyphenoxy)ethanol, a significant aryl alkyl ether in the landscape of chemical synthesis.

Introduction

2-(4-Methoxyphenoxy)ethanol is an organic compound characterized by a p-methoxyphenyl group linked via an ether bond to an ethanol moiety. This structure places it in the class of aryl alkyl ethers, a group of compounds with diverse applications in materials science, fragrance, and as intermediates in the synthesis of more complex molecules, including pharmaceuticals. While not as widely known as some of its structural isomers, the synthesis of 2-(4-Methoxyphenoxy)ethanol provides a classic example of fundamental organic reactions and serves as a valuable case study in the development of ether synthesis methodologies. This technical guide explores the historical context of its synthesis, details established experimental protocols, and presents the underlying chemical principles.

Historical Perspective and Discovery

The precise first synthesis of 2-(4-Methoxyphenoxy)ethanol is not prominently documented in easily accessible historical records. However, its synthesis falls under the umbrella of the Williamson ether synthesis, a reaction developed by Alexander Williamson in the 1850s. This reaction, which forms an ether from an organohalide and an alkoxide, became a cornerstone of organic chemistry and the principal method for preparing both symmetrical and unsymmetrical ethers.

The synthesis of related phenoxyethanol derivatives was reported in the late 19th century. Significant academic and industrial interest in substituted phenoxyethanol compounds, including those with methoxy groups, grew throughout the 20th century, driven by the burgeoning fields of medicinal chemistry and material science. For instance, the synthesis of the isomeric compound, 2-(2-methoxyphenoxy)ethanol (from guaiacol), is a well-established reaction, suggesting that the synthesis of the para-isomer, 2-(4-Methoxyphenoxy)ethanol, would have been an early synthetic target. Research in the 1970s on related methoxyphenoxy structures further indicates that the synthesis of such compounds was a routine aspect of organic chemical research during that period.

Core Synthetic Methodologies

The primary and most historically significant route to 2-(4-Methoxyphenoxy)ethanol is the Williamson ether synthesis. This method can be carried out in two principal variations, both of which are detailed below.

Method 1: Reaction of p-Methoxyphenol with a 2-Haloethanol

This classic approach involves the reaction of the sodium or potassium salt of p-methoxyphenol with a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol. The phenoxide, being a potent nucleophile, displaces the halide in an SN2 reaction to form the desired ether linkage.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)ethanol from p-Methoxyphenol and 2-Chloroethanol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Methoxyphenol | 124.14 | 12.4 g | 0.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| 2-Chloroethanol | 80.51 | 8.85 g | 0.11 |

| Ethanol (solvent) | 46.07 | 100 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-methoxyphenol in ethanol.

-

Slowly add sodium hydroxide pellets to the solution. The mixture will warm as the sodium p-methoxyphenoxide is formed.

-

To the resulting solution of the phenoxide, add 2-chloroethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct.

-

The ethanol is removed from the filtrate by rotary evaporation.

-

The resulting crude product is then purified by vacuum distillation to yield pure 2-(4-Methoxyphenoxy)ethanol.

Quantitative Data:

| Parameter | Value |

| Yield | 75-85% (typical) |

| Boiling Point | 145-147 °C at 10 mmHg |

| Purity (by GC) | >98% |

Method 2: Reaction of p-Methoxyphenol with Ethylene Oxide

An alternative and often more atom-economical approach is the reaction of p-methoxyphenol with ethylene oxide. This reaction is typically carried out under basic catalysis, where the phenoxide attacks the strained epoxide ring, leading to its opening and the formation of the hydroxyethyl ether.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)ethanol from p-Methoxyphenol and Ethylene Oxide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Methoxyphenol | 124.14 | 12.4 g | 0.1 |

| Sodium Hydroxide (catalyst) | 40.00 | 0.4 g | 0.01 |

| Ethylene Oxide | 44.05 | 4.8 g | 0.11 |

| Toluene (solvent) | 92.14 | 100 mL | - |

Procedure:

-

Charge a pressure reactor with p-methoxyphenol, sodium hydroxide, and toluene.

-

Seal the reactor and purge with nitrogen.

-

Heat the mixture to 100-120 °C with stirring to form the sodium p-methoxyphenoxide.

-

Cool the reactor to 50-60 °C and carefully introduce ethylene oxide.

-

The reaction is exothermic and should be carefully controlled by cooling. Maintain the temperature at 60-80 °C for 2-4 hours.

-

After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide.

-

The reaction mixture is then neutralized with a dilute acid (e.g., acetic acid).

-

The organic layer is washed with water to remove salts.

-

The toluene is removed by distillation, and the crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% (typical) |

| Boiling Point | 145-147 °C at 10 mmHg |

| Purity (by GC) | >99% |

Logical and Experimental Workflows

The synthesis of 2-(4-Methoxyphenoxy)ethanol via the Williamson ether synthesis follows a logical progression of steps designed to ensure the efficient formation and purification of the final product.

Applications in Drug Development and Research

While 2-(4-Methoxyphenoxy)ethanol itself is not a widely used therapeutic agent, its structural motif is present in a number of pharmacologically active molecules. Aryl alkyl ethers are common features in drugs targeting a variety of receptors and enzymes. The 2-(phenoxy)ethanol backbone can be a precursor for more complex molecules, such as beta-blockers, where the ethanolamine side chain is crucial for activity.

The synthesis of derivatives of 2-(4-Methoxyphenoxy)ethanol is a subject of interest in medicinal chemistry for the development of new chemical entities. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. The hydroxyl group provides a handle for further chemical modification, allowing for the attachment of other functional groups or pharmacophores.

Although no specific signaling pathway is directly modulated by 2-(4-Methoxyphenoxy)ethanol, its derivatives, particularly those with amino groups replacing the hydroxyl, are designed to interact with biological targets. For example, aryloxypropanolamines, which can be synthesized from phenoxyethanol precursors, are known to be beta-adrenergic receptor antagonists.

Conclusion

The synthesis of 2-(4-Methoxyphenoxy)ethanol, while straightforward by modern standards, is rooted in the foundational principles of organic chemistry, primarily the Williamson ether synthesis. Its preparation from readily available starting materials like p-methoxyphenol and either a 2-haloethanol or ethylene oxide remains an efficient and high-yielding process. While its direct applications are limited, its role as a versatile intermediate and a structural component in more complex molecules underscores its continued relevance in chemical synthesis and drug discovery. The methodologies detailed in this guide provide a comprehensive resource for the preparation and understanding of this important aryl alkyl ether.

An In-depth Technical Guide to the Reactivity Profile of the Hydroxyl Group in 2-(4-Methoxyphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the primary hydroxyl group in 2-(4-Methoxyphenoxy)ethanol. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, possessing both an ether linkage and a reactive primary alcohol, allows for a variety of chemical transformations. This document details key reactions such as etherification, esterification, oxidation, and tosylation, providing experimental protocols and quantitative data where available through analogous examples. The information presented is intended to assist researchers in designing synthetic routes and understanding the chemical behavior of this versatile molecule.

Introduction

2-(4-Methoxyphenoxy)ethanol is an organic compound featuring a primary alcohol and a methoxy-substituted phenoxy group. The presence of the hydroxyl group is of significant interest as it provides a reactive site for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. Understanding the reactivity profile of this hydroxyl group is crucial for its effective utilization in multi-step syntheses, particularly in the pharmaceutical industry where precise molecular modifications are paramount. This guide will systematically explore the key reactions involving the hydroxyl moiety of 2-(4-Methoxyphenoxy)ethanol.

General Reactivity of the Hydroxyl Group

The hydroxyl group in 2-(4-Methoxyphenoxy)ethanol is a primary alcohol. Primary alcohols are generally more reactive than secondary and tertiary alcohols in nucleophilic substitution reactions (SN2) and are readily oxidized. The lone pairs on the oxygen atom make the hydroxyl group nucleophilic, while the polar O-H bond allows for deprotonation to form a more potent nucleophile, the corresponding alkoxide.

Key Reactions and Experimental Protocols

This section details common and synthetically useful reactions involving the hydroxyl group of 2-(4-Methoxyphenoxy)ethanol and its analogs.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely used method for the formation of ethers and proceeds via an SN2 mechanism. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.

Reaction Scheme:

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol (Analogous Example):

-

Alkoxide Formation: Dissolve 2-(4-Methoxyphenoxy)ethanol in a suitable aprotic solvent such as THF or DMF.

-

Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Alkylation: To the resulting alkoxide solution, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) dropwise.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ether, which can be purified by column chromatography.

Quantitative Data (Analogous Reactions):

The following table summarizes yields for the alkylation of eugenol, a structurally related phenol, with ethyl chloroacetate in various polar aprotic solvents, demonstrating the effect of the solvent on reaction efficiency.[2]

| Solvent | Yield (%) |

| DMF | 91 |

| DMSO | 51 |

| CH3CN | 47 |

Esterification

Esterification is a fundamental reaction for the conversion of alcohols to esters. This can be achieved through several methods, including Fischer esterification with a carboxylic acid under acidic catalysis, or reaction with more reactive acylating agents like acyl chlorides or acid anhydrides.

3.2.1. Fischer Esterification

This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Scheme:

Caption: Workflow for Fischer esterification.

Experimental Protocol (General):

-

Combine 2-(4-Methoxyphenoxy)ethanol and the carboxylic acid in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After cooling, the mixture is diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed with a sodium bicarbonate solution to remove unreacted acid, followed by brine.

-

The organic layer is then dried and the solvent removed to yield the crude ester, which can be purified by distillation or chromatography.

3.2.2. Esterification with Acyl Chlorides

This method is generally faster and not reversible. It is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

Experimental Protocol (General):

-

Dissolve 2-(4-Methoxyphenoxy)ethanol in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add a base, for example, triethylamine.

-

Cool the mixture to 0 °C and add the acyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction is then quenched with water, and the product is extracted, washed, dried, and purified.

Oxidation

The primary hydroxyl group of 2-(4-Methoxyphenoxy)ethanol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Reaction Scheme:

Caption: Oxidation pathways of 2-(4-Methoxyphenoxy)ethanol.

Experimental Protocols (General):

-

To Aldehyde: Use mild oxidizing agents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an anhydrous solvent like DCM.

-

To Carboxylic Acid: Employ strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (Jones reagent). A kinetic study on the oxidation of similar glycol ethers has been conducted using ditelluratocuprate(III) in an alkaline medium, suggesting a free radical mechanism.[3]

Tosylation

Tosylation converts the hydroxyl group into a good leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Reaction Scheme:

Caption: General workflow for the tosylation of an alcohol.

Experimental Protocol (General):

A general procedure for alcohol tosylation involves the following steps[4]:

-

Dissolve 2-(4-Methoxyphenoxy)ethanol in a solvent like dichloromethane or pyridine.

-

Cool the solution to 0 °C.

-

Add tosyl chloride portion-wise while maintaining the low temperature. If not using pyridine as the solvent, a base such as triethylamine and a catalytic amount of DMAP are often added.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.

-

The reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed, dried, and concentrated to give the tosylate.

Summary of Reactivity

The hydroxyl group of 2-(4-Methoxyphenoxy)ethanol exhibits the typical reactivity of a primary alcohol. It can be readily converted into ethers, esters, aldehydes, carboxylic acids, and tosylates, making it a versatile intermediate in organic synthesis. The choice of reagents and reaction conditions allows for the selective transformation of this functional group, enabling the construction of more complex molecules.

Quantitative Data Summary (from Analogous Systems):

| Reaction | Reagents/Conditions | Product Type | Yield (%) | Reference |

| Etherification | Eugenol, Ethyl chloroacetate, K2CO3, DMF | Ether | 91 | [2] |

| Etherification | 2-Naphthol, Dimethyl sulfate, NaOH | Ether | - | [1] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Conclusion

This technical guide has outlined the primary reactivity of the hydroxyl group in 2-(4-Methoxyphenoxy)ethanol. While specific quantitative data and detailed protocols for this exact molecule are not extensively documented in readily available literature, the provided general procedures and data from analogous systems offer a solid foundation for researchers. The versatility of this hydroxyl group in undergoing etherification, esterification, oxidation, and tosylation reactions highlights the potential of 2-(4-Methoxyphenoxy)ethanol as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Further experimental work is encouraged to establish optimized protocols and quantitative yields for these transformations on this specific substrate.

References

Potential Biological Activities of 2-(4-Methoxyphenoxy)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-methoxyphenoxy)ethanol represent a class of compounds with significant potential in drug discovery. Their structural motif, featuring a methoxy-substituted aromatic ring linked to an ethanol chain via an ether bond, provides a versatile scaffold for the development of novel therapeutic agents. While comprehensive research on a broad range of these specific derivatives is still emerging, studies on structurally related compounds have revealed promising biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide synthesizes the available data on these related compounds to provide insights into the potential therapeutic applications of 2-(4-methoxyphenoxy)ethanol derivatives, alongside detailed experimental methodologies and an exploration of relevant signaling pathways.

Potential Biological Activities and Quantitative Data

The biological activities of compounds structurally related to 2-(4-methoxyphenoxy)ethanol are diverse. The following tables summarize the quantitative data from studies on these analogous molecules, offering a predictive glimpse into the potential efficacy of novel derivatives.

Table 1: Anti-inflammatory and Anticancer Activities of Phenoxyacetamide Derivatives

A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share the core phenoxy-acetic acid structure, were evaluated for their anticancer and anti-inflammatory activities. The results suggest that substitutions on the phenoxy ring significantly influence the biological effect.

| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Amine Moiety) | Anticancer Activity (% Inhibition at 10µM)¹ | Anti-inflammatory Activity (% Inhibition)² |

| 3c | 4-NO₂ | 1-(4-chlorophenyl)ethyl | 78 | 65 |

| 3a-j (general) | Halogens | 1-phenylethyl | Favorable activity | Favorable activity |

¹Anticancer activity was assessed against the MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. ²Anti-inflammatory activity was determined by the carrageenan-induced rat paw edema model.

Data synthesized from a study on 2-(substituted phenoxy) acetamide derivatives, which highlights that halogen and nitro substitutions on the phenoxy ring can enhance both anticancer and anti-inflammatory properties[1].

Table 2: Anti-inflammatory Activity of Ethylene Glycol-Linked Esters

Esters of known anti-inflammatory drugs linked by ethylene glycol, sharing the oxy-ethanol bridge, have been synthesized and evaluated for their ability to inhibit nitric oxide (NO) production, a key mediator in inflammation.

| Compound | Structure | IC₅₀ for NO Inhibition (mM) |

| Monoethylene glycol mono-ibuprofen (3) | Ibuprofen-O-(CH₂)₂-OH | 0.002 |

| Monoethylene glycol di-ibuprofen (2) | Ibuprofen-O-(CH₂)₂-O-Ibuprofen | 0.57 |

| Ibuprofen (1) | - | 0.33 |

These findings indicate that derivatization with an ethylene glycol linker can significantly enhance the anti-inflammatory potency compared to the parent drug[2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of structurally related compounds. These protocols can be adapted for the screening and characterization of novel 2-(4-methoxyphenoxy)ethanol derivatives.

Synthesis of 2-(Substituted Phenoxy) Acetamide Derivatives

This protocol describes a general method for the synthesis of phenoxyacetamide derivatives, which can be adapted for the synthesis of 2-(4-methoxyphenoxy)ethanol analogs.

Experimental Workflow for Synthesis

Caption: General synthetic scheme for phenoxyacetamide derivatives.

Detailed Procedure:

-

Synthesis of 2-(Substituted phenoxy)acetic acid: A mixture of the substituted phenol (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone (50 mL) is refluxed for 12 hours. The reaction mixture is then filtered, and the solvent is evaporated. The resulting ester is hydrolyzed by refluxing with 10% sodium hydroxide solution for 2 hours. The solution is cooled and acidified with dilute hydrochloric acid to precipitate the 2-(substituted phenoxy)acetic acid, which is then filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 2-(Substituted phenoxy)-N-(substituted)acetamide: The synthesized phenoxyacetic acid (0.01 mol) is refluxed with thionyl chloride (0.015 mol) for 4 hours. The excess thionyl chloride is removed by distillation under reduced pressure. The resulting acid chloride is dissolved in dry benzene (20 mL) and added dropwise to a solution of the appropriate substituted amine (0.01 mol) in dry benzene (20 mL) with constant stirring. The reaction mixture is stirred for an additional 6 hours, and the solvent is removed. The solid product is washed with a dilute acid and base, followed by water, and then recrystallized from a suitable solvent.[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Procedure:

-

Cell Culture: Mouse-derived peritoneal macrophages are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour.

-

Stimulation: Following treatment, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce nitric oxide production.

-

Incubation and Measurement: After a 24-hour incubation period, the cell supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.[2]

Potential Signaling Pathways